rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylicacid
Description
rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, two hydroxyl substituents at positions 3 and 4, and a carboxylic acid moiety at position 2. The Boc group enhances stability during synthetic processes, while the hydroxyl and carboxylic acid groups contribute to hydrogen bonding and solubility.
Properties
IUPAC Name |
(2S,3S,4R)-3,4-dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-5-4-6(13)8(14)7(12)9(15)16/h6-8,13-14H,4-5H2,1-3H3,(H,15,16)/t6-,7+,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJIWCIQZWGLIT-GJMOJQLCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1C(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H]([C@H]1C(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes the protection of functional groups, formation of the piperidine ring, and subsequent deprotection . Industrial production methods may involve the use of high-temperature Boc deprotection in ionic liquids, which offers advantages such as low viscosity and high thermal stability .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acidic conditions for Boc deprotection . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
Research indicates that derivatives of piperidine compounds exhibit antiviral properties. The specific stereochemistry of rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid may enhance its interaction with viral enzymes or receptors, potentially leading to the development of new antiviral agents. Studies on related compounds have shown that modifications to the piperidine ring can significantly impact biological activity .
2. Neuroprotective Effects
Piperidine derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases. The hydroxyl groups in rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid may play a crucial role in antioxidant activity, thus protecting neuronal cells from oxidative stress .
Synthesis and Chemical Building Block
1. Synthesis Routes
The synthesis of rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid typically involves the protection of hydroxyl groups and subsequent reactions to introduce the carboxylic acid functionality. This compound serves as a versatile intermediate in the synthesis of more complex piperidine-based pharmaceuticals.
2. Building Block for Drug Development
Due to its functional groups and stereochemical configuration, this compound can be used as a building block in the synthesis of various bioactive molecules. Its ability to undergo further transformations makes it valuable in the design of new therapeutic agents targeting different biological pathways .
Case Studies
Case Study 1: Antiviral Compound Development
In a recent study focusing on the antiviral properties of piperidine derivatives, researchers synthesized rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid to evaluate its efficacy against specific viral strains. The compound demonstrated promising results in inhibiting viral replication in vitro, paving the way for further development into a potential antiviral drug.
Case Study 2: Neuroprotective Agents
Another study explored the neuroprotective effects of piperidine derivatives in models of Alzheimer's disease. rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid was tested for its ability to reduce beta-amyloid toxicity. Results indicated significant neuroprotection and reduced oxidative stress markers in treated cells compared to controls.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group serves as a protecting group, allowing selective reactions to occur at other functional groups. Upon deprotection, the free amine can interact with biological targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between the target compound and analogs from the evidence:
*Estimated based on structural similarity. †Not listed in provided evidence.
Key Observations:
- Ring Size and Strain : The target compound’s six-membered piperidine ring reduces steric strain compared to azetidine derivatives (e.g., ), which may influence conformational flexibility and synthetic accessibility.
- Substituent Effects :
- Hydroxyl Groups : The 3,4-dihydroxy configuration enhances hydrophilicity and hydrogen-bonding capacity relative to phenyl () or methyl () substituents. This could improve aqueous solubility but reduce membrane permeability.
- Boc Protection : Common across analogs for amine stabilization, but steric effects vary with ring size and substituent proximity.
Solubility and Reactivity:
- The target compound’s hydroxyl groups likely increase water solubility compared to the lipophilic phenyl-substituted analog (). However, intramolecular hydrogen bonding between hydroxyl and carboxylic acid groups may reduce solubility in apolar solvents.
Hazard Profiles:
- The phenyl-substituted piperidine analog () exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) . The target compound’s hydroxyl groups may mitigate lipophilicity-related toxicity but could introduce oxidative or metabolic instability.
Biological Activity
The compound rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid is a derivative of piperidine that has garnered attention due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and biological activity based on available literature and research findings.
Structural Characteristics
- IUPAC Name : rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid
- Molecular Formula : C11H19NO6
- SMILES : CC(C(=O)O)(C(=O)OC(C)(C)C)C1CC(NC(C)(C)C)C(C1(=O)O)N(C(C)(C)C)
The compound features multiple functional groups including hydroxyl (-OH), carboxylic acid (-COOH), and a tert-butoxycarbonyl (Boc) protecting group. These functional groups are crucial for its biological interactions.
Synthesis Methods
The synthesis of rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid can be achieved through various organic synthesis routes. A notable method involves the use of lipase-catalyzed regioselective lactamization as a key step in the synthesis process. This method enhances yield and simplifies purification steps .
Pharmacological Properties
Research indicates that compounds related to piperidine derivatives exhibit various pharmacological effects:
- Antimicrobial Activity : Studies have shown that piperidine derivatives can possess antimicrobial properties against a range of pathogens. The presence of hydroxyl groups may enhance their interaction with microbial cell membranes .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially through mechanisms involving modulation of neurotransmitter systems or antioxidant activity .
- Enzyme Inhibition : Certain piperidine derivatives have been identified as inhibitors of specific enzymes, which could be beneficial in treating conditions like diabetes or obesity by modulating metabolic pathways .
Case Studies
- Case Study 1 : A study evaluated the neuroprotective effects of piperidine derivatives in a model of oxidative stress-induced neuronal damage. The results indicated that compounds with hydroxyl substitutions significantly reduced neuronal cell death and oxidative stress markers .
- Case Study 2 : Another investigation focused on the antimicrobial activity of various piperidine derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that modifications to the piperidine ring structure could enhance antibacterial efficacy .
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against multiple pathogens | |
| Neuroprotective | Reduced oxidative stress | |
| Enzyme Inhibition | Modulation of metabolic pathways |
Synthesis Yield Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
